molecular formula C22H30N6O B10934370 1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934370
M. Wt: 394.5 g/mol
InChI Key: AEXDPIGAYMQUDD-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as butyl, cyclopropyl, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Formation of the pyridine ring: The pyrazole ring is then fused with a pyridine ring through a series of condensation reactions.

    Introduction of substituents: The butyl, cyclopropyl, and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Final assembly: The final compound is assembled by coupling the pyrazolopyridine core with the 3-(5-methyl-1H-pyrazol-1-yl)propyl group through amide bond formation.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-BUTYL-6-CYCLOPROPYL-3-METHYL-N~4~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrazole derivatives: Compounds with a pyrazole ring but lacking the fused pyridine ring, which may have different reactivity and biological activities.

    Pyridine derivatives: Compounds with a pyridine ring but lacking the fused pyrazole ring, which may also exhibit distinct properties.

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-3-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H30N6O/c1-4-5-12-28-21-20(16(3)26-28)18(14-19(25-21)17-7-8-17)22(29)23-10-6-13-27-15(2)9-11-24-27/h9,11,14,17H,4-8,10,12-13H2,1-3H3,(H,23,29)

InChI Key

AEXDPIGAYMQUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NCCCN4C(=CC=N4)C

Origin of Product

United States

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